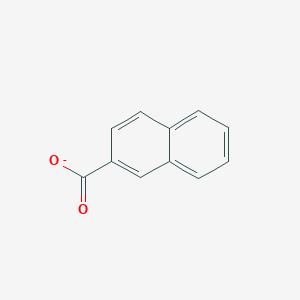

2-Naphthoate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

naphthalene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBYKYZJUGYBDK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7O2- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Profile of Methyl 2-Naphthoate: A Technical Guide

Introduction

Methyl 2-naphthoate is an aromatic ester of significant interest in organic synthesis and materials science. A thorough understanding of its spectroscopic properties is fundamental for its characterization, quality control, and for monitoring its transformations in chemical reactions. This technical guide provides an in-depth overview of the spectroscopic characteristics of methyl this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to aid researchers in obtaining and interpreting these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of methyl this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Data

The ¹H NMR spectrum of methyl this compound is characterized by signals in the aromatic and aliphatic regions, corresponding to the naphthyl and methyl protons.

Table 1: ¹H NMR Spectroscopic Data for Methyl this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.55 | s | 1H | H-1 |

| ~8.05 | d | 1H | H-8 |

| ~7.95 | d | 1H | H-4 |

| ~7.90 | d | 1H | H-5 |

| ~7.60 | m | 2H | H-6, H-7 |

| ~7.55 | dd | 1H | H-3 |

| ~3.95 | s | 3H | -OCH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Methyl this compound

| Chemical Shift (δ) ppm | Assignment |

| ~167.0 | C=O |

| ~135.5 | C-4a |

| ~132.5 | C-8a |

| ~131.0 | C-1 |

| ~129.5 | C-8 |

| ~129.0 | C-4 |

| ~128.0 | C-5 |

| ~127.5 | C-7 |

| ~126.5 | C-6 |

| ~125.0 | C-3 |

| ~124.5 | C-2 |

| ~52.0 | -OCH₃ |

Note: The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of methyl this compound is as follows:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of methyl this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

If not already present in the solvent, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Acquisition:

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Typically 200-240 ppm.

-

Number of Scans: 1024 to 4096 scans are generally required due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H spectra and 1-2 Hz for ¹³C spectra before Fourier transformation.

-

Manually phase the transformed spectrum.

-

Apply a baseline correction.

-

Reference the spectrum to the TMS signal at 0 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl this compound shows characteristic absorption bands for the ester functional group and the aromatic naphthalene ring.

Table 3: FT-IR Spectroscopic Data for Methyl this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1460 | Medium-Strong | Aromatic C=C ring stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~760 | Strong | C-H out-of-plane bend (aromatic) |

Experimental Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.

-

Background Spectrum:

-

Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a lint-free wipe.

-

Acquire a background spectrum to measure the infrared absorption of the ambient atmosphere and the ATR crystal.

-

-

Sample Analysis:

-

Place a small amount of solid methyl this compound onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Table 4: Mass Spectrometry Data for Methyl this compound

| m/z | Relative Intensity | Assignment |

| 186 | High | [M]⁺ (Molecular ion) |

| 155 | High | [M - OCH₃]⁺ |

| 127 | High | [M - COOCH₃]⁺ |

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like methyl this compound.

-

Sample Preparation: Prepare a dilute solution of methyl this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A suitable range to include the molecular ion and expected fragments (e.g., m/z 40-400).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: UV-Vis Spectroscopic Data for 2-Naphthoic Acid (as a proxy for Methyl this compound)

| Absorption Maxima (λmax) nm |

| ~236 |

| ~280 |

| ~334 |

Note: The solvent used can influence the exact position of the absorption maxima.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of methyl this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Perform serial dilutions to obtain a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Instrument Preparation:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

-

Measurement:

-

Fill a quartz cuvette with the blank solvent and measure the baseline.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Measure the absorbance of the sample across the desired wavelength range (e.g., 200-400 nm).

-

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of methyl this compound.

synthesis of 2-naphthoic acid from 2-methylnaphthalene

An In-depth Technical Guide to the Synthesis of 2-Naphthoic Acid from 2-Methylnaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the , focusing on the prevalent and efficient method of liquid-phase catalytic oxidation. 2-Naphthoic acid is a valuable intermediate in the synthesis of pharmaceuticals, photochemicals, dyes, and plant growth hormones.[1] Its efficient production is, therefore, of significant industrial and research interest.

Core Synthesis Pathway: Catalytic Oxidation

The primary industrial route for converting 2-methylnaphthalene to 2-naphthoic acid is through the oxidation of the methyl group. This process is typically carried out in the liquid phase using a solvent, an oxidant (commonly molecular oxygen or air), and a multi-component catalyst system.

Reaction Principle

The overall chemical transformation involves the oxidation of the methyl group of 2-methylnaphthalene to a carboxylic acid functional group.

Caption: Chemical transformation of 2-methylnaphthalene to 2-naphthoic acid.

Key Synthesis Method: Co-Mn-Br Catalyzed Liquid-Phase Oxidation

A widely studied and highly effective method for this synthesis is the liquid-phase oxidation using a ternary Cobalt-Manganese-Bromide (Co-Mn-Br) catalyst system in an acetic acid medium.[1] This method can achieve high yields under optimized conditions.[1]

Experimental Protocol

The following protocol is synthesized from established literature for the Co-Mn-Br catalyzed oxidation in a high-pressure reactor.[1]

Materials and Equipment:

-

Reactant: 2-Methylnaphthalene

-

Solvent: Glacial Acetic Acid

-

Catalyst Components: Cobalt Acetate (Co(OAc)₂), Manganese Acetate (Mn(OAc)₂), Sodium Bromide (NaBr)

-

Oxidant: Molecular Oxygen (O₂) or Air

-

Neutralizing Agents: 5% Sodium Hydroxide (NaOH) solution, 5% Hydrochloric Acid (HCl) solution

-

Apparatus: High-pressure reactor equipped with stirring, gas inlet, temperature and pressure controls. Standard laboratory glassware for filtration, evaporation, and washing.

Procedure:

-

Reactor Charging: The high-pressure reactor is charged with 2-methylnaphthalene, glacial acetic acid (a typical substrate/solvent weight ratio is 1:6), and the catalyst components (e.g., cobalt acetate, manganese acetate, and sodium bromide).[1]

-

Reaction Execution: The reactor is sealed and pressurized with oxygen or air to the desired pressure (e.g., 0.6 MPa). The mixture is heated to the reaction temperature (e.g., 120°C) with continuous stirring. The reaction is allowed to proceed for a specified duration.[1] The process often exhibits an induction period before the oxidation begins, which is influenced by temperature and pressure.[1]

-

Product Isolation: After cooling, the reactor is depressurized. The reaction mixture is separated by filtration to remove any solid catalyst residues.[1]

-

Solvent Recovery: The liquid phase, containing the product and dissolved catalyst, is subjected to evaporation under reduced pressure to recover the acetic acid solvent.[1]

-

Purification:

-

The remaining solid is combined with the filtered solid from step 3 and washed thoroughly with water.[1]

-

The crude product is then dissolved in a 5% NaOH solution to form the sodium salt of 2-naphthoic acid, which is water-soluble.[1]

-

The resulting clear solution is filtered to remove any insoluble impurities.

-

The filtrate is then neutralized with a 5% HCl solution, causing the 2-naphthoic acid to precipitate out of the solution.[1]

-

-

Final Product: The precipitated 2-naphthoic acid is collected by filtration, washed with water to remove residual salts, and dried to yield the final product.[1]

Caption: General workflow for the synthesis and purification of 2-naphthoic acid.

Data on Reaction Parameters and Yields

The efficiency of the Co-Mn-Br catalyzed oxidation is highly dependent on the reaction conditions. The following tables summarize the quantitative data on the influence of various parameters.

Table 1: Effect of Catalyst Composition

Conditions: 120°C, 0.6 MPa, Substrate/Solvent (1:6 w/w), 1% catalyst loading.[1]

| Catalyst System | Molar Ratio (Co:Mn:Br) | Yield of 2-Naphthoic Acid (%) | Observations |

| None | - | No Reaction | Catalyst is essential.[1] |

| Co only | - | Little O₂ consumption | Single components are ineffective.[1] |

| Mn only | - | Little O₂ consumption | Single components are ineffective.[1] |

| Br only | - | Little O₂ consumption | Single components are ineffective.[1] |

| Co-Mn | - | Little O₂ consumption | Bromide is a necessary co-catalyst.[1] |

| Co-Br | - | Catalyzes reaction | - |

| Mn-Br | - | Higher yield than Co-Br | Longer reaction time than Co-Br.[1] |

| Co-Mn-Br | 1:1:1.3 to 1:1:3 | 85 - 93 | Ternary system is most effective.[1] |

| Optimized Co-Mn-Br | 1:1:2 | ~93 | Maximum yield with intermediate reaction time.[1] |

Table 2: Effect of Reaction Temperature and Pressure

Conditions: Co-Mn-Br catalyst (1:1:2 molar ratio).[1]

| Parameter | Value | Effect on Induction Time | Effect on Yield |

| Temperature | Increasing up to 140°C | Decreases | Highly sensitive; oxidation requires a certain start temperature.[1] |

| Pressure | 0.2 - 0.5 MPa | Decreases with increase | Incomplete oxidation below 0.5 MPa.[1] |

| Pressure | 0.6 MPa | - | Maximum yield (~93%).[1] |

| Pressure | > 0.6 MPa | - | Decreased yield.[1] |

Table 3: Effect of Water Content

Conditions: Co-Mn-Br catalyst (1:1:2), 120°C, 0.6 MPa.[1]

| Water Addition (wt %) | Effect on Induction Time | Effect on Yield |

| Increasing up to 7% | Prolonged | Decreased |

| 7% | - | Reaction does not occur.[1] |

Alternative Synthesis Methods

While Co-Mn-Br catalysis is highly effective, other methods have been reported.

-

Zirconium/Cerium Co-catalysis: A patented method utilizes a transition metal carboxylate catalyst with zirconium acetate and/or cerous acetate as a co-catalyst. This approach reports yields of 94-95% with very high purity (99.3-99.7%).[2]

-

Potassium Permanganate Reactivation: Another patented process involves the use of a cobalt and manganese bromide catalyst that is periodically reactivated with solid potassium permanganate (KMnO₄). This semi-continuous process achieved an overall yield of 74% for 90% pure crude acid over five cycles.[3]

-

Ozone Oxidation: The oxidation of 2-methylnaphthalene with ozone in acetic acid, when catalyzed by cobalt diacetate and sodium bromide, also leads to the formation of 2-naphthoic acid.[4]

Conclusion

The is most efficiently achieved through liquid-phase catalytic oxidation. The use of a ternary Co-Mn-Br catalyst system in acetic acid under optimized conditions of temperature (120°C) and pressure (0.6 MPa) provides a robust and high-yield (up to 93%) pathway.[1] Careful control of reaction parameters, particularly the exclusion of water, is critical for maximizing product yield and minimizing reaction time. Alternative methods employing different co-catalysts or oxidants offer other potential routes, with some reporting even higher yields and purities, highlighting the active area of research in optimizing this valuable industrial transformation.

References

- 1. asianpubs.org [asianpubs.org]

- 2. CN106431886A - Preparation method of 2-naphthonic acid - Google Patents [patents.google.com]

- 3. US4477380A - Oxidation process of reactive aromatics with reactivation of the catalyst using potassium permanganate - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-Naphthoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-naphthoate, an ester derivative of 2-naphthoic acid, is a chemical compound with significant applications as a synthetic intermediate in various fields, including fragrance, materials science, and notably, pharmaceutical research. Its rigid bicyclic aromatic structure serves as a valuable scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its relevance in drug development, particularly as a precursor for P2Y14 receptor antagonists.

Core Physical and Chemical Properties

Ethyl this compound is a solid at room temperature, characterized by the following properties:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₂O₂ | [1][2] |

| Molecular Weight | 200.24 g/mol | [1][2] |

| Appearance | White to light brown solid/crystals | [2] |

| Melting Point | 32 °C | |

| Boiling Point | 304 °C at 760 mmHg | |

| Density | 1.112 g/cm³ | |

| Refractive Index (n_D) | 1.596 | |

| CAS Number | 3007-91-8 | [2][3] |

Solubility

Based on its chemical structure, ethyl this compound is expected to be soluble in a range of common organic solvents and insoluble in water.

| Solvent | Solubility |

| Water | Insoluble |

| Ethanol | Soluble |

| Diethyl Ether | Soluble |

| Acetone | Soluble |

| Chloroform | Soluble |

| Toluene | Soluble |

| Hexane | Soluble |

Spectral Data

The structural identity of ethyl this compound can be confirmed through various spectroscopic techniques.

| Technique | Key Features and Observed Peaks |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and aromatic protons of the naphthalene ring system. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons of the naphthalene core. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretch of the ester group, typically in the range of 1715-1730 cm⁻¹, and C-O stretching bands. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to its molecular weight. |

Experimental Protocols

Synthesis of Ethyl this compound via Fischer Esterification

This protocol describes the synthesis of ethyl this compound from 2-naphthoic acid and ethanol using an acid catalyst.

Materials:

-

2-Naphthoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, dissolve 2-naphthoic acid in an excess of absolute ethanol (e.g., 10-20 volumes).

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of 2-naphthoic acid) to the stirring solution.

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[4][5]

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ethyl this compound.[4][5]

References

An In-depth Technical Guide to 2-Naphthoate Derivatives and Their Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-naphthoate derivatives, a class of compounds demonstrating significant potential across various scientific disciplines. From their role as modulators of inflammatory responses and potent receptor antagonists to their application in advanced materials science, this compound derivatives represent a versatile scaffold for the development of novel therapeutics and functional materials. This document details their synthesis, biological activities, and material properties, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action and experimental workflows.

Anti-inflammatory Properties of this compound Derivatives

Certain this compound derivatives have emerged as promising anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators, such as nitric oxide (NO).

Quantitative Data for Anti-inflammatory Activity

A series of methyl this compound derivatives isolated from the traditional Chinese herb Morinda officinalis have demonstrated notable inhibitory effects on nitric oxide production in lipopolysaccharide (LPS)-stimulated murine RAW264.7 macrophage cells.[1][2] The half-maximal inhibitory concentrations (IC50) for the most active enantiomers are summarized in the table below.

| Compound | Description | IC50 (µM) for NO Inhibition | Source |

| Enantiomer 1a | Methyl this compound derivative from Morinda officinalis | 41.9 | [1] |

| Enantiomer 3b | Methyl this compound derivative from Morinda officinalis | 26.2 | [1] |

| Compound 2b | New methyl-2-naphthoate enantiomer from Morinda officinalis | 34.32 ± 4.87 | [3] |

| Indomethacin | Standard nonsteroidal anti-inflammatory drug (NSAID) | 26.71 ± 6.32 | [3] |

Experimental Protocol: Nitric Oxide Production Assay

The following protocol outlines the determination of nitric oxide production in RAW264.7 macrophage cells, a standard method for assessing the anti-inflammatory potential of chemical compounds.

Objective: To quantify the inhibitory effect of this compound derivatives on nitric oxide (NO) production in LPS-stimulated RAW264.7 cells.

Principle: Nitric oxide production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.

Materials:

-

RAW264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound derivatives (test compounds)

-

Griess Reagent System (Sulfanilamide solution and N-(1-naphthyl)ethylenediamine dihydrochloride solution)

-

Sodium nitrite (NaNO₂) standard solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.[4]

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 2 hours.[4] A vehicle control (e.g., DMSO) should be included.

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.[5]

-

Incubation: Incubate the plates for a further 18-24 hours.[4][5]

-

Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction:

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[4]

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

-

Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. The IC50 value can then be determined by plotting the percentage of inhibition against the compound concentration.

This compound Derivatives as P2Y14 Receptor Antagonists

The P2Y14 receptor, a G protein-coupled receptor (GPCR), is implicated in inflammatory processes, making it an attractive therapeutic target. A specific 2-naphthoic acid derivative has been identified as a potent and selective antagonist of this receptor.

Quantitative Data for P2Y14 Receptor Antagonism

The compound 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) is a well-characterized P2Y14 receptor antagonist. Its high affinity and selectivity make it a valuable tool for studying the physiological roles of this receptor.

| Compound | Description | Kᵢ (pM) | Source |

| MRS4174 (Derivative of PPTN) | Alexa Fluor 488 conjugate of a PPTN derivative | 80 | [6] |

| Alkyne precursor of MRS4174 | Chain-elongated alkynyl derivative of PPTN | 13,000 | [6] |

P2Y14 Receptor Signaling Pathway

The P2Y14 receptor is a Gᵢ-coupled receptor. Its activation by endogenous ligands such as UDP-glucose leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, P2Y14 receptor activation has been shown to promote the activation of the small GTPase RhoA, which is involved in cytoskeleton rearrangement and cell migration.[4][5]

References

A Comprehensive Technical Guide to the Solubility of 2-Naphthoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2-naphthoic acid in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including organic synthesis, pharmaceutical formulation, and analytical method development. This document compiles available quantitative and qualitative data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative and Qualitative Solubility Data

The solubility of 2-naphthoic acid is influenced by the polarity of the solvent, temperature, and the potential for hydrogen bonding. While comprehensive, temperature-dependent solubility data across a wide range of organic solvents is not extensively published in readily available literature, this section summarizes the known quantitative and qualitative solubility information.

Table 1: Solubility of 2-Naphthoic Acid in Various Solvents

| Solvent | Chemical Class | Quantitative Solubility | Temperature (°C) | Observations |

| Methanol | Alcohol | 1 g / 10 mL[1][2] | Not Specified | Soluble, forms a clear, colorless to light yellow solution.[1][2] |

| Ethanol | Alcohol | Soluble[3][4][5] | Not Specified | Generally described as soluble.[3][4][5] |

| Diethyl Ether | Ether | Soluble[2][3] | Not Specified | Generally described as soluble.[2][3] |

| Ethyl Acetate | Ester | 20 mg / mL[3][6] | Not Specified | Soluble.[3][6] |

| Water | Protic | <0.5 g / L[3][4] | 20 | Very slightly soluble.[3][4] |

| Hot Water | Protic | Slightly Soluble[2][4] | Not Specified | Solubility increases with temperature.[2][4] |

| Chloroform | Halogenated | Soluble[7] | Not Specified | Generally described as soluble.[7] |

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a widely used and reliable technique for determining the solubility of a solid compound in a liquid solvent.[8][9][10][11] This method involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

2.1. Materials

-

2-Naphthoic acid (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (chemically compatible with the solvent)

-

Glass vials with screw caps

-

Oven

2.2. Procedure

-

Sample Preparation: Accurately weigh an excess amount of 2-naphthoic acid and add it to a glass vial containing a known volume or mass of the desired organic solvent. The presence of excess solid is crucial to ensure that a saturated solution is formed.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can take several hours to days, depending on the solvent and temperature. It is advisable to perform preliminary experiments to determine the necessary equilibration time.

-

Phase Separation: Once equilibrium is achieved, allow the vials to rest in the thermostatic bath for a period to allow the undissolved solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution during sampling. Immediately filter the solution through a syringe filter of a pore size sufficient to remove all undissolved particles (e.g., 0.45 µm).

-

Solvent Evaporation: Dispense the filtered, saturated solution into a pre-weighed, dry container. Accurately determine the mass of the solution. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the 2-naphthoic acid.

-

Mass Determination: Once the solvent is completely removed, re-weigh the container with the dried 2-naphthoic acid residue.

-

Calculation: The solubility can be calculated in various units, such as grams of solute per 100 g of solvent or moles of solute per liter of solution.

-

Mass fraction solubility (w): w = msolute / (msolute + msolvent)

-

Mole fraction solubility (x): x = (msolute / Msolute) / [(msolute / Msolute) + (msolvent / Msolvent)]

Where:

-

msolute is the mass of the dissolved 2-naphthoic acid.

-

msolvent is the mass of the solvent.

-

Msolute is the molar mass of 2-naphthoic acid (172.18 g/mol ).

-

Msolvent is the molar mass of the solvent.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

This technical guide has summarized the available solubility data for 2-naphthoic acid in a selection of organic solvents and provided a detailed, standard protocol for its experimental determination. The provided data, though in some cases qualitative, offers valuable guidance for solvent selection in various research and development applications. For precise quantitative needs, it is recommended to perform experimental measurements using the detailed gravimetric method or other suitable analytical techniques. The visualized workflow provides a clear and concise overview of the steps involved in such a determination. Future work should focus on generating comprehensive, temperature-dependent solubility data for 2-naphthoic acid in a broader range of pharmaceutically and industrially relevant solvents to create a more complete solubility profile.

References

- 1. 2-ナフトエ酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Naphthoic acid 98 93-09-4 [sigmaaldrich.com]

- 3. 2-Naphthoic acid [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Naphthoic acid CAS#: 93-09-4 [m.chemicalbook.com]

- 6. 2-Naphthoic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmacyjournal.info [pharmacyjournal.info]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. pharmajournal.net [pharmajournal.net]

An In-depth Technical Guide to the Physicochemical Characterization of Sodium 2-Naphthoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and the experimental procedures for the structural elucidation of sodium 2-naphthoate. While an extensive search of publicly available crystallographic databases reveals that the single-crystal X-ray structure of sodium this compound has not been reported, this document details the methodologies that would be employed for its determination. This guide serves as a valuable resource for researchers interested in the solid-state characterization of this and similar aromatic carboxylate salts.

Introduction

Sodium this compound, the sodium salt of 2-naphthalenecarboxylic acid, is an organic compound with potential applications in various fields, including as a building block in organic synthesis and potentially in the development of therapeutic agents. The crystal structure of a compound is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. This guide outlines the necessary experimental protocols to determine the crystal structure of sodium this compound, from synthesis to single-crystal X-ray diffraction analysis.

Synthesis of Sodium this compound

The synthesis of sodium this compound is typically achieved through a straightforward acid-base reaction between 2-naphthoic acid and a sodium base, such as sodium hydroxide or sodium bicarbonate.

Experimental Protocol: Synthesis

-

Dissolution: Dissolve 2-naphthoic acid in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Neutralization: Add a stoichiometric amount of a sodium base solution (e.g., 1 M sodium hydroxide) dropwise to the 2-naphthoic acid solution while stirring. The reaction progress can be monitored by pH measurement, with the endpoint being neutral (pH ~7).

-

Precipitation and Isolation: The sodium this compound salt will precipitate out of the solution upon cooling or by reducing the solvent volume via rotary evaporation.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain crystals of high purity.

-

Drying: The purified crystals should be dried under vacuum to remove any residual solvent.

Single-Crystal Growth

The growth of high-quality single crystals is a critical prerequisite for X-ray diffraction analysis. Several methods can be employed for the crystallization of sodium this compound.

Experimental Protocol: Single-Crystal Growth

-

Slow Evaporation: A saturated solution of sodium this compound in a suitable solvent (e.g., ethanol/water) is prepared and left undisturbed in a loosely covered container. Slow evaporation of the solvent will lead to the formation of single crystals over time.

-

Vapor Diffusion: A concentrated solution of sodium this compound in a good solvent is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.

-

Slow Cooling: A saturated solution of sodium this compound is prepared at an elevated temperature. The solution is then slowly cooled, allowing for the gradual formation of well-ordered crystals.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal. The crystal is rotated, and the diffraction pattern is recorded on a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors and to extract the intensities and positions of the Bragg reflections.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically done using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data.

Expected Structural Features and Data Presentation

Although the specific crystal structure of sodium this compound is not publicly available, some general features can be anticipated based on the structures of similar aromatic carboxylate salts. The structure would likely consist of layers of sodium cations and this compound anions. The coordination environment of the sodium ion and the packing of the naphthalene rings would be of particular interest.

Should the crystallographic data become available, it would be summarized in the following tables for clarity and comparison.

Table 1: Crystal Data and Structure Refinement for Sodium this compound.

| Parameter | Value (Anticipated) |

| Empirical formula | C₁₁H₇NaO₂ |

| Formula weight | 194.16 g/mol |

| Temperature | 100(2) K |

| Wavelength | (e.g., 0.71073 Å for Mo Kα) |

| Crystal system | (e.g., Monoclinic, Orthorhombic) |

| Space group | (e.g., P2₁/c, Pnma) |

| Unit cell dimensions | a = ? Å, α = 90° |

| b = ? Å, β = ?° | |

| c = ? Å, γ = 90° | |

| Volume | ? ų |

| Z | (Number of formula units per cell) |

| Density (calculated) | ? Mg/m³ |

| Absorption coefficient | ? mm⁻¹ |

| F(000) | ? |

| Crystal size | ? x ? x ? mm³ |

| Theta range for data collection | ? to ?° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | ? |

| Independent reflections | ? [R(int) = ?] |

| Completeness to theta = ?° | ? % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | ? / ? / ? |

| Goodness-of-fit on F² | ? |

| Final R indices [I>2σ(I)] | R₁ = ?, wR₂ = ? |

| R indices (all data) | R₁ = ?, wR₂ = ? |

| Largest diff. peak and hole | ? and ? e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Sodium this compound.

| Bond/Angle | Length (Å) / Angle (°) (Anticipated) |

| Na - O1 | ? |

| Na - O2 | ? |

| C1 - C2 | ? |

| ... | ... |

| O1 - C11 - O2 | ? |

| O1 - C11 - C10 | ? |

| ... | ... |

Visualizations

The following diagrams illustrate the general workflow for the synthesis and structural determination of sodium this compound.

Caption: Workflow for the synthesis and crystal structure determination of sodium this compound.

Caption: Logical relationship between the synthesis, structure, and properties of sodium this compound.

Conclusion

This technical guide has outlined the essential experimental procedures for the synthesis and definitive structural characterization of sodium this compound. While the single-crystal structure is not currently available in the public domain, the detailed protocols provided herein offer a clear pathway for researchers to pursue this determination. The elucidation of the crystal structure will be a crucial step in understanding the material's properties and unlocking its full potential in various scientific and industrial applications.

The Rising Therapeutic Potential of 2-Naphthoate Compounds: A Technical Guide to their Biological Activities

Introduction: The naphthalene scaffold, a bicyclic aromatic hydrocarbon, is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its many derivatives, compounds featuring the 2-naphthoate moiety are emerging as a versatile class with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the current research on novel this compound and related compounds, focusing on their anti-inflammatory, anticancer, and antimicrobial properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents comparative data, and offers detailed experimental protocols and pathway visualizations to facilitate further exploration and development in this promising area.

Anti-inflammatory Activity of this compound Derivatives

Recent studies have highlighted the potential of this compound derivatives as potent anti-inflammatory agents. These compounds often exert their effects by modulating key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. A significant mechanism of action observed for several this compound compounds is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data on Anti-inflammatory Activity

The following table summarizes the in vitro anti-inflammatory activity of selected novel this compound and related derivatives, primarily focusing on the inhibition of nitric oxide production.

| Compound | Cell Line | IC₅₀ (µM) for NO Inhibition | Key Findings |

| Methyl this compound derivative 1a | RAW264.7 | 41.9[1] | Moderate inhibitory effect on nitric oxide production.[1] |

| Methyl this compound derivative 3b | RAW264.7 | 26.2[1] | Moderate inhibitory effect on nitric oxide production and dose-dependent inhibition of TNF-α and IL-6 secretion.[1] |

| Methyl-1-hydroxy-2-naphthoate (MHNA) | Murine Macrophages | Not specified, but significant inhibition | Significantly inhibited the release of NO, IL-1β, and IL-6, as well as the protein expression of iNOS and COX-2.[2] |

Experimental Protocol: Nitric Oxide (Griess) Assay

A fundamental method to assess the anti-inflammatory potential of this compound compounds is the quantification of nitric oxide production by macrophages in response to an inflammatory stimulus.

Objective: To measure the concentration of nitrite, a stable metabolite of nitric oxide (NO), in cell culture supernatants as an indicator of NO production by LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Test this compound compounds

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound test compounds for 1-2 hours.

-

LPS Stimulation: Induce an inflammatory response by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well.

-

Griess Reaction:

-

In a new 96-well plate, add the 50 µL of collected supernatant.

-

Prepare a standard curve using serial dilutions of sodium nitrite (0-100 µM).

-

Add 50 µL of Griess Reagent Component A to all wells and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Component B to all wells and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway: LPS-Induced NF-κB Activation

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune response. A key signaling pathway triggered by LPS is the activation of NF-κB, a transcription factor that regulates the expression of numerous pro-inflammatory genes.

Anticancer Activity of this compound Derivatives

The development of novel anticancer agents is a cornerstone of oncological research. Several this compound and related naphthoquinone derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. Their mechanisms of action are diverse, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.

Quantitative Data on Anticancer Activity

The following table presents the cytotoxic activity of various novel this compound and related compounds against different human cancer cell lines, with activity often reported as the half-maximal inhibitory concentration (IC₅₀).

| Compound | Cancer Cell Line | IC₅₀ (µM) | Key Findings |

| 2-arylvinyl-naphtho[2,3-d]imidazol-3-ium iodide derivative 12b | PC-3 (Prostate) | 0.06-0.21 | Potent cytotoxicity against multiple cell lines; induces apoptosis by suppressing Bcl-2 and Survivin expression.[3] |

| 2-arylvinyl-naphtho[2,3-d]imidazol-3-ium iodide derivative 7l | PC-3 (Prostate) | 0.022 | Excellent selectivity for PC-3 cells.[3] |

| Naphthoquinone ester derivative 14 | MCF-7 (Breast) | 15 | Displayed the most potent activity among the tested naphthoquinones.[4] |

| Aminobenzylnaphthol derivative MMZ-140C | BxPC-3 (Pancreatic) | 30.15 | Cytotoxic activity comparable to 5-Fluorouracil.[2] |

| 2-naphthaleno cyanostilbene 5c | COLO 205 (Colon) | ≤ 0.025 | Exhibited significant growth inhibitory effects against multiple cell lines.[5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of this compound compounds on cancer cells by measuring the reduction of MTT to formazan.

Materials:

-

Human cancer cell lines (e.g., MCF-7, PC-3, HeLa)

-

Appropriate cell culture medium with 10% FBS and 1% penicillin-streptomycin

-

Test this compound compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well microtiter plates

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a range of concentrations of the this compound compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for a few minutes to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.[1][6][7]

Experimental Workflow: Anticancer Drug Screening

The process of screening novel compounds for anticancer activity involves a series of well-defined steps, from initial compound synthesis to in-depth mechanistic studies.

Antimicrobial Activity of this compound Derivatives

The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Derivatives of 2-naphthol and related compounds have shown promising activity against a variety of bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MIC) of selected 2-naphthol derivatives against various microbial strains.

| Compound | Microbial Strain | MIC (µg/mL) | Key Findings |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3 ) | Pseudomonas aeruginosa MDR1 | 10[8] | Potent antibacterial activity against multidrug-resistant strains.[8] |

| 1-(piperidin-1-ylmethyl)naphthalen-2-ol (3 ) | Staphylococcus aureus MDR | 100[8] | Superior efficacy against MDR S. aureus compared to ciprofloxacin.[8] |

| 1-(dimethylaminomethyl)naphthalen-2-ol (2 ) | Penicillium notatum | 400[8] | Strong antifungal activity, outperforming griseofulvin.[8] |

| Naphtho[1][2][9]triazol-thiadiazin derivatives | P. aeruginosa | 250 | Inhibition of bacterial growth at the tested concentration.[10] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]

Objective: To determine the lowest concentration of a this compound compound that inhibits the visible growth of a microorganism.[11]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test this compound compounds

-

Sterile 96-well microtiter plates

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound compounds in the appropriate broth directly in the 96-well plate.

-

Inoculum Preparation: Prepare an inoculum of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compounds. Include a growth control (broth and inoculum only) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[11][12]

Conclusion

Novel this compound compounds and their structural analogs represent a rich and versatile scaffold for the development of new therapeutic agents. The evidence presented in this guide demonstrates their significant potential in the fields of anti-inflammatory, anticancer, and antimicrobial research. The provided data, experimental protocols, and pathway diagrams offer a solid foundation for researchers to build upon. Future work should focus on optimizing the potency and selectivity of these compounds through structure-activity relationship studies, elucidating their detailed mechanisms of action, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of the this compound chemical space holds great promise for addressing unmet medical needs.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. assaygenie.com [assaygenie.com]

- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Microbiota-gut-brain axis pathogenesis and targeted therapeutics in sleep disorders [frontiersin.org]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

2-Naphthoate: A Versatile Aromatic Building Block for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, planar structure and electron-rich nature of the naphthalene core make 2-naphthoate and its derivatives highly valuable building blocks in the field of organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and diverse applications of this compound, with a focus on its utility in the development of bioactive molecules and functional materials. Detailed experimental protocols for seminal reactions, quantitative data, and visualizations of relevant biological pathways are presented to serve as a practical resource for professionals in research and development.

Core Chemical and Physical Properties of 2-Naphthoic Acid

2-Naphthoic acid, the precursor to this compound esters and other derivatives, is a white crystalline solid. Its chemical and physical properties are summarized in the table below. The greater stability of the 2-isomer compared to 1-naphthoic acid is attributed to the reduced steric hindrance between the carboxylic acid group and the peri-hydrogen at the C8 position[1].

| Property | Value | Reference |

| Molecular Formula | C₁₁H₈O₂ | [2][3] |

| Molecular Weight | 172.18 g/mol | [2][3] |

| Melting Point | 185.5 °C | [4] |

| pKa | 4.18 - 4.2 | [2][4] |

| Appearance | White solid/Crystals | [2][4] |

| Solubility | Almost insoluble in water, soluble in alcohol | [2] |

Synthesis of this compound Building Blocks

The preparation of this compound derivatives often begins with commercially available 2-naphthoic acid or 2-naphthol. These starting materials can be readily converted to a variety of versatile building blocks for subsequent transformations.

Esterification of 2-Naphthoic Acid

A straightforward method for the synthesis of this compound esters involves the reaction of 2-naphthoic acid with an appropriate alcohol under acidic conditions or using a coupling agent.

Experimental Protocol: Synthesis of Methyl this compound

This protocol describes the methylation of 3-hydroxy-2-naphthoic acid, which is then reduced to methyl this compound. A similar direct esterification can be applied to 2-naphthoic acid.

A. Methyl 3-methoxy-2-naphthoate [5]

-

To an oven-dried 500 mL round-bottomed flask, add 3-hydroxy-2-naphthoic acid (10.1 g, 53.4 mmol) and K₂CO₃ (29.5 g, 213.6 mmol).

-

Equip the flask with a magnetic stir bar, argon inlet, and a rubber septum, and then evacuate and back-fill with argon three times.

-

Add anhydrous DMF (120 mL) via syringe, followed by the dropwise addition of iodomethane (17.3 mL, 277.7 mmol) over 2 minutes.

-

Immerse the flask in a pre-heated oil bath at 40 °C and stir the mixture for 14 hours.

-

After cooling to room temperature, add saturated NH₄Cl solution (250 mL).

-

Transfer the mixture to a separatory funnel and extract with EtOAc (5 x 50 mL).

-

Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield methyl 3-methoxy-2-naphthoate as a colorless oil (11.1 g, 96% yield).

B. Methyl this compound [5]

-

In a nitrogen-filled glovebox, charge a 100 mL pressure tube with methyl 3-methoxy-2-naphthoate (5.13 g, 23.7 mmol), bis(cyclooctadiene)nickel(0) (Ni(COD)₂) (0.33 g, 1.18 mmol), tricyclohexylphosphine (PCy₃) (0.66 g, 2.37 mmol), and toluene (47.5 mL).

-

Seal the tube and remove it from the glovebox.

-

Stir the reaction mixture at 120 °C for 12 hours.

-

After cooling, concentrate the mixture and purify by column chromatography to obtain methyl this compound.

Key Synthetic Transformations Utilizing this compound Building Blocks

The this compound scaffold is amenable to a wide range of synthetic transformations, allowing for the construction of complex molecular architectures. Palladium-catalyzed cross-coupling reactions are particularly powerful in this regard.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and a boronic acid or ester. This reaction is widely used to introduce aryl or vinyl substituents onto the naphthalene ring of this compound derivatives.

Experimental Protocol: Suzuki-Miyaura Coupling of a Brominated Aromatic Compound [6]

This general procedure can be adapted for the Suzuki-Miyaura coupling of brominated this compound derivatives.

-

To a solution of the brominated aromatic compound (1 equiv) and bis(pinacolato)diboron (1.5 equiv) in anhydrous ethanol (15 mL), add 10% palladium on activated carbon (0.01 equiv) and potassium acetate (3 equiv) under an argon atmosphere.

-

Heat the mixture at 60 °C with stirring for the indicated time.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Extract the residue with dichloromethane (20 mL x 3).

-

Wash the combined organic layers with water (20 mL x 2) and brine (25 mL), then dry over magnesium sulfate and concentrate in vacuo.

-

Purify the product by silica gel flash chromatography using petroleum ether as the eluent.

Heck Reaction

The Heck reaction enables the coupling of an unsaturated halide with an alkene, providing a route to substituted alkenes. This reaction can be employed to introduce alkenyl groups onto the this compound core.

Experimental Protocol: Heck Reaction of an Aryl Halide with an Alkene [3]

This general protocol can be adapted for the Heck reaction of a halogenated this compound derivative.

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (e.g., 0.02 mmol, 2 mol%) and triphenylphosphine (e.g., 0.04 mmol, 4 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Under a positive pressure of the inert gas, add anhydrous DMF (e.g., 5 mL), followed by triethylamine (e.g., 2.0 mmol, 2.0 equiv.). Stir for 10 minutes at room temperature.

-

Add the aryl halide (e.g., a bromo-2-naphthoate, 1.0 mmol, 1.0 equiv.) and the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv.) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 24 hours, monitoring the reaction progress by TLC or GC-MS.

-

After cooling, dilute the mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, offering a direct route to alkynyl-substituted this compound derivatives.

Experimental Protocol: Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne [7]

-

To a solution of the aryl halide (0.81 mmol, 1.0 equiv) in THF (5 mL) at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 equiv), CuI (0.025 equiv), diisopropylamine (7.0 equiv), and the terminal alkyne (1.1 equiv).

-

Stir the reaction for 3 hours.

-

Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with Et₂O.

-

Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Purify the product by flash column chromatography on silica gel to afford the coupled product (example yield: 89%).

Friedel-Crafts Acylation

Friedel-Crafts acylation allows for the introduction of an acyl group onto the aromatic ring of this compound derivatives, typically using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Compound [8]

This general procedure can be adapted for the acylation of this compound derivatives.

-

In a 100-mL round-bottomed flask equipped with an addition funnel, reflux condenser, and septa, place anhydrous aluminum chloride (0.055 mol, 1.1 equiv) and methylene chloride (15 mL).

-

Cool the mixture to 0 °C in an ice/water bath.

-

Add a solution of acetyl chloride (0.055 mol, 1.1 equiv) in methylene chloride (10 mL) dropwise over 10 minutes.

-

After the addition is complete, add a solution of the aromatic compound (e.g., a this compound derivative, 0.050 mol) in methylene chloride (10 mL) in the same manner, controlling the addition rate to prevent excessive boiling.

-

Remove the ice bath and allow the reaction to come to room temperature.

-

Transfer the mixture to a separatory funnel and collect the organic layer. Extract the aqueous layer with methylene chloride (20 mL).

-

Wash the combined organic layers with two portions of saturated sodium bicarbonate and dry over anhydrous MgSO₄.

-

Remove the drying agent by filtration and remove the solvent by rotary evaporation to obtain the crude product.

Applications in Drug Discovery and Materials Science

The this compound scaffold is a privileged structure in medicinal chemistry and a versatile component in the design of advanced materials.

Drug Development

Derivatives of 2-naphthoic acid have shown significant potential as therapeutic agents, targeting a range of biological pathways.

The P2Y₁₄ receptor, a G protein-coupled receptor (GPCR), is implicated in inflammatory and immune responses[9][10][11]. 2-Naphthoic acid derivatives have been developed as potent and selective antagonists of this receptor[9][10]. For instance, 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid has been identified as a highly potent and selective antagonist[9][10]. The development of fluorescent probes based on this scaffold has enabled further investigation of the receptor's structure-activity relationship (SAR)[9][10].

The P2Y₁₄ receptor primarily couples to the Gαi subunit of the heterotrimeric G protein[1][9][12]. Upon activation by its endogenous ligands (such as UDP-glucose), the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits can activate downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway[9][12].

2-Naphthoic acid derivatives have also been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors[13]. These receptors are ligand-gated ion channels crucial for synaptic plasticity. Over-activation of NMDA receptors is implicated in various neurological conditions. The identified 2-naphthoic acid derivatives can act as either inhibitors or positive allosteric modulators, depending on their substitution pattern, offering potential therapeutic avenues for neurological disorders.

Materials Science

The rigid and aromatic nature of the this compound unit makes it an attractive component for the synthesis of functional polymers and materials with unique photophysical properties.

This compound-containing monomers can be polymerized to create materials with high thermal stability and desirable mechanical properties. These polymers find applications in areas such as liquid crystals and specialty plastics.

The naphthalene core is inherently fluorescent. By modifying the this compound scaffold with various functional groups, the photophysical properties can be fine-tuned to develop novel fluorescent probes for sensing and imaging applications, as well as new dyes and pigments.

Quantitative Data Summary

The following tables summarize key quantitative data for representative reactions and spectroscopic data for selected this compound derivatives.

Table 1: Reaction Yields for Key Synthetic Transformations

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Hydroxy-2-naphthoic acid | MeI, K₂CO₃, DMF, 40 °C | Methyl 3-methoxy-2-naphthoate | 96 | [5] |

| Brominated aromatic compound | B₂pin₂, Pd/C, KOAc, EtOH, 60 °C | Borylated aromatic compound | Up to 98 | [6] |

| Aryl halide | Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, i-Pr₂NH, THF, rt | Alkynyl-substituted arene | 89 | [7] |

Table 2: Spectroscopic Data for Ethyl this compound

| Spectroscopic Data | Values | Reference |

| ¹H NMR (CDCl₃) | δ 8.62 (s, 1H), 8.07 (d, J=8.1 Hz, 1H), 7.95 (d, J=8.7 Hz, 1H), 7.89 (d, J=8.1 Hz, 1H), 7.60-7.51 (m, 2H), 4.45 (q, J=7.1 Hz, 2H), 1.44 (t, J=7.1 Hz, 3H) | |

| ¹³C NMR (CDCl₃) | δ 166.8, 135.5, 132.5, 129.4, 129.3, 128.2, 127.8, 126.7, 126.6, 125.2, 61.2, 14.4 | |

| MS (EI) | m/z 200 (M+), 172, 155, 127 | [12] |

Conclusion

This compound and its derivatives represent a class of exceptionally versatile building blocks in organic synthesis. Their rigid aromatic framework provides a robust scaffold for the construction of a wide array of complex molecules with significant applications in drug discovery and materials science. The amenability of the this compound core to a variety of powerful synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, allows for precise control over the introduction of diverse functional groups. This guide has provided a comprehensive overview of the synthesis, reactivity, and applications of 2-naphthoates, supported by detailed experimental protocols and quantitative data. It is anticipated that the continued exploration of this valuable building block will lead to the development of novel therapeutics and advanced materials with tailored properties.

References

- 1. Structural insights into ligand recognition and activation of human purinergic receptor P2Y14 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]

- 5. This compound | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic catalysis in the Sonogashira coupling reaction: quantitative kinetic investigation of transmetalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Signalling and pharmacological properties of the P2Y14 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Evaluation of Novel Phenyl-Substituted Naphthoic Acid Ethyl Ester Derivatives as Strigolactone Receptor Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Reactivity of the Naphthalene Ring in 2-Naphthoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the reactivity of the naphthalene ring in 2-naphthoate, a key scaffold in medicinal chemistry and materials science. Understanding the regioselectivity and reactivity of this building block is crucial for the rational design and synthesis of novel compounds with desired properties. This document summarizes key reaction types, including electrophilic and nucleophilic substitutions, reduction, oxidation, and cycloaddition reactions, supported by experimental data and detailed protocols.

Electrophilic Aromatic Substitution

The carboxylate group at the C-2 position of the naphthalene ring is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted naphthalene. This deactivation is a consequence of the inductive effect and resonance delocalization of the π-electrons towards the carboxylate. In general, electrophilic attack on 2-substituted naphthalenes is influenced by the electronic nature of the substituent. For deactivating groups like the carboxylate, substitution is generally directed to the other ring, primarily at the C-5 and C-8 positions, and to a lesser extent, the C-6 and C-7 positions.

Nitration

The nitration of this compound derivatives typically yields a mixture of isomers, with the primary products being the 5-nitro and 8-nitro derivatives. The reaction is highly sensitive to conditions, and the regioselectivity can be influenced by the specific nitrating agent and solvent system used.

Table 1: Regioselectivity of Nitration of Methyl 1-bromo-2-naphthoate [1]

| Product | Yield |

| Methyl 1-bromo-5-nitro-2-naphthoate | 30% |

| Methyl 1-bromo-8-nitro-2-naphthoate | Major Isomer |

Note: The primary research focused on obtaining the 5-nitro isomer, and while the 8-nitro isomer was the major product, a specific yield was not provided in the abstract.

Experimental Protocol: Nitration of Methyl Benzoate (A Model System) [2][3][4][5]

This protocol for a related substrate provides a general framework for the nitration of an aromatic ester.

Materials:

-

Methyl benzoate

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Methanol, cold

-

Water, cold

Procedure:

-

In a flask, prepare a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid. Cool this nitrating mixture in an ice-water bath.

-

In a separate flask, place the methyl benzoate and cool it in an ice-water bath.

-

Slowly, and with constant stirring, add the cold nitrating mixture dropwise to the methyl benzoate. Maintain the reaction temperature below 10-15 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 15 minutes.

-

Pour the reaction mixture over crushed ice in a beaker.

-

Isolate the solid product by vacuum filtration.

-

Wash the crude product with cold water, followed by a wash with a small amount of cold methanol to remove unreacted starting material and some impurities.

-

Recrystallize the crude product from methanol to obtain the purified methyl 3-nitrobenzoate.

Logical Relationship for Electrophilic Substitution Directing Effects

References

A Comprehensive Technical Guide to the Synthesis of 2-Naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to 2-naphthoic acid, a crucial intermediate in the synthesis of pharmaceuticals, photochemicals, and other valuable organic compounds.[1] This document details key methodologies, including the oxidation of 2-methylnaphthalene, carboxylation of 2-substituted naphthalenes via Grignard reagents and the Kolbe-Schmitt reaction, and the haloform reaction of methyl 2-naphthyl ketone. Experimental protocols and comparative quantitative data are presented to assist researchers in selecting and optimizing the most suitable synthetic strategy for their specific needs.

Core Synthetic Methodologies: A Comparative Overview

The synthesis of 2-naphthoic acid can be achieved through several distinct chemical transformations. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The following table summarizes the key quantitative data for the most common synthetic approaches.

| Synthesis Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| Oxidation | 2-Methylnaphthalene | Co-Mn-Br catalyst, O₂ | 120°C, 0.6 MPa | ~93% | Not Specified | [1] |

| Grignard Carboxylation | 2-Bromonaphthalene | Mg, CO₂ (dry ice) | Anhydrous ether, -20°C | 42% | Not Specified | |

| Kolbe-Schmitt Reaction | 2-Naphthol | NaOH, CO₂, H₂SO₄ | High pressure and temperature | Varies (regioselective) | Not Specified | [2] |

| Haloform Reaction | Methyl 2-naphthyl ketone | NaOH, Cl₂ (or NaOCl) | 0°C to room temperature | 87-88% | High (after recrystallization) | [3] |

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes to 2-naphthoic acid.

Oxidation of 2-Methylnaphthalene

This method utilizes a cobalt-manganese-bromide catalyst system to achieve high yields of 2-naphthoic acid through the liquid-phase oxidation of 2-methylnaphthalene.[1][4]

Experimental Workflow:

Caption: Workflow for the Oxidation of 2-Methylnaphthalene.

Procedure:

-

A high-pressure reactor is charged with 2-methylnaphthalene, acetic acid as the solvent, and the Co-Mn-Br catalyst.

-

The reactor is pressurized with oxygen to 0.6 MPa.[1]

-

The reaction mixture is heated to 120°C and stirred until the consumption of oxygen ceases.[1]

-

After cooling, the reaction mixture is filtered.

-

The liquid phase is evaporated under reduced pressure to recover the solvent. The remaining solid is combined with the solid phase from filtration.

-

The combined solid mixture is washed three times with water and then neutralized with a 5% NaOH solution.

-

The resulting clear solution is then acidified with 5% HCl to precipitate the 2-naphthoic acid.

-

The product is collected by filtration and dried. A yield of approximately 93% can be achieved under these optimized conditions.[1]

Carboxylation of 2-Bromonaphthalene via Grignard Reagent